Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
CAS No.:
Cat. No.: VC15932935
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | benzyl 5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C14H13N3O2/c18-14(19-9-11-4-2-1-3-5-11)17-7-12-6-15-10-16-13(12)8-17/h1-6,10H,7-9H2 |
| Standard InChI Key | RFLWRWXEMRKQEM-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CN=CN=C2CN1C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. It features a benzyl group attached to a pyrrolo-pyrimidine core, which contributes to its potential biological activity and chemical reactivity. The compound's molecular formula is C14H13N3O2, with a molar mass of approximately 255.27 g/mol .
Synthesis Methods
The synthesis of Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis techniques. Common methods include condensation reactions and cyclization processes that allow for the efficient production of the compound with high purity and yield.
Biological Activities and Potential Applications
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has shown promise in biological studies, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. Compounds with similar structures have been reported to inhibit protein kinases, which play critical roles in cell proliferation and survival, suggesting potential therapeutic applications in cancer treatment and other diseases linked to dysregulated kinase activity.
Comparison with Similar Compounds
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate shares structural similarities with other compounds in the pyrrolo[3,4-d]pyrimidine family, such as Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate and Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. Each compound has unique functional groups that contribute to its biological activity and potential therapeutic applications.
| Compound | CAS Number | Key Features |
|---|---|---|
| Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1440526-54-4 | Basic pyrrolo-pyrimidine structure with benzyl group |
| Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 2007919-11-9 | Features ethyl and hydroxy substituents; potential anti-cancer activity |
| Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 2007919-11-9 | Features amino group; used as a biochemical assay control |
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